Promethazine hydrochloride
Overview
Description
Promethazine hydrochloride is a first-generation antihistamine used primarily to treat allergy symptoms, nausea, and motion sickness. It is known for its sedative properties and is often used to manage short-term sleep problems and cold symptoms . This compound is a derivative of phenothiazine and was first developed in the 1940s .
Mechanism of Action
Target of Action
Promethazine hydrochloride is a first-generation antihistamine that primarily targets the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its antagonism can alleviate symptoms of allergies . Promethazine also antagonizes post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors .
Mode of Action
Promethazine acts as an antagonist of its target receptors. It binds to these receptors and prevents their activation, thereby inhibiting the physiological responses they mediate . For instance, by blocking the histamine H1 receptor, promethazine can prevent the symptoms of allergic reactions . Its antagonism of other receptors contributes to its use as a sleep aid and for anxiety and tension relief .
Biochemical Pathways
Promethazine’s antagonism of various receptors affects multiple biochemical pathways. Its antihistamine action is used to treat allergic reactions . The antagonism of muscarinic and NMDA receptors contributes to its use as a sleep aid, as well as for anxiety and tension .
Pharmacokinetics
Promethazine is almost completely absorbed from the gut and metabolized by hydroxylation (involving the hepatic enzyme CYP 2D6) and sulphoxidation in the liver, leading to a bioavailability of 25% and a peak concentration at 2–4 h . The peak is at 2 h after intramuscular (IM) administration. The elimination half-life is 12–15 h . Promethazine is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite .
Result of Action
The molecular and cellular effects of promethazine’s action are primarily related to its antagonism of various receptors. Its most prominent effect on the central nervous system (CNS) is drowsiness . Other effects include sedation, somnolence, blurred vision, dizziness, confusion, disorientation, and extrapyramidal symptoms .
Action Environment
The action, efficacy, and stability of promethazine can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, health status, and the presence of other medications . Furthermore, the drug’s effectiveness can be influenced by the severity and type of the condition being treated .
Biochemical Analysis
Biochemical Properties
Promethazine hydrochloride interacts with histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . The antihistamine action is used to treat allergic reactions . Antagonism of muscarinic and NMDA receptors contribute to its use as a sleep aid, as well as for anxiety and tension .
Cellular Effects
This compound has a pronounced effect on the central nervous system (CNS). The most prominent CNS effect of this drug is drowsiness . Other effects include sedation, somnolence, blurred vision, dizziness, confusion, and disorientation .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It is an antagonist of histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . This allows it to be used for a number of indications including allergic reactions, pain, sedation, nausea, and vomiting .
Temporal Effects in Laboratory Settings
Promethazine’s effects generally last 4-6 hours but can last up to 12 hours . Patients should be counselled regarding CNS and respiratory depression, reduced seizure threshold, and bone marrow depression .
Dosage Effects in Animal Models
In an animal model, this compound treatment was introduced at an oral dose of 100 mg/kg of body weight for five successive days at different intervals from the time of infection for the evaluation of the stage-specific susceptibility . Various parasitological criteria indicated the following in vivo antischistosomal effects of this compound: there were significant reductions in worm burden, egg production, hepatomegaly, and splenomegaly .
Metabolic Pathways
This compound is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of promethazine is predominantly mediated by CYP2D6 .
Transport and Distribution
This compound is highly plasma protein bound (80–90%) with a large volume of distribution . It undergoes hepatic metabolism to three main inactive metabolites which are renally excreted with only 2% of the drug excreted in its parent form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of promethazine hydrochloride involves several steps:
Reaction of diethyl amine and epoxypropane: This reaction produces 1-diethylamino-2-propanol.
Reaction of 1-diethylamino-2-propanol with chloride sulfoxide and toluene: This step yields 1-diethylamino-2-chloropropane.
Reaction of 1-diethylamino-2-chloropropane with phenothiazine: This produces crude promethazine free base.
Purification and salification: The crude promethazine free base is purified and then reacted with hydrochloric acid to obtain this compound
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. This involves controlling raw material dosage, reaction temperature, and pH levels. The final product is often obtained through crystallization and salification processes .
Chemical Reactions Analysis
Promethazine hydrochloride undergoes various chemical reactions:
Oxidation: This compound slowly oxidizes in air, acquiring a blue color.
Reduction: Specific reduction reactions are less common but can occur under certain conditions.
Substitution: this compound can undergo substitution reactions, particularly involving its phenothiazine ring structure.
Common Reagents and Conditions:
Oxidation: Exposure to air and moisture.
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed:
Oxidation: Blue-colored oxidized products.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Promethazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on histamine receptors and other biological pathways.
Medicine: Widely used to treat allergies, nausea, motion sickness, and as a sedative
Industry: Used in the formulation of various pharmaceutical products
Comparison with Similar Compounds
Promethazine hydrochloride is often compared with other antihistamines and antiemetics:
Chlorpromazine: Another phenothiazine derivative with stronger antipsychotic effects.
Ondansetron: A 5HT3 receptor antagonist used primarily for nausea and vomiting.
Metoclopramide: A GI stimulant and antiemetic with different mechanisms of action.
Uniqueness: this compound is unique due to its combination of antihistaminic, sedative, and antiemetic properties, making it versatile in treating various conditions .
Properties
IUPAC Name |
N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPDBLUZJRXNNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S.ClH, C17H21ClN2S | |
Record name | PROMETHAZINE HYDROCHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021192 | |
Record name | Promethazine hydrochloride | |
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Molecular Weight |
320.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992) | |
Record name | PROMETHAZINE HYDROCHLORIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
Record name | PROMETHAZINE HYDROCHLORIDE | |
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CAS No. |
58-33-3 | |
Record name | PROMETHAZINE HYDROCHLORIDE | |
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Record name | Promethazine hydrochloride | |
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Record name | Promethazine hydrochloride [USP:JAN] | |
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Record name | PROMETHAZINE HYDROCHLORIDE | |
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Record name | 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-, hydrochloride (1:1) | |
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Record name | Promethazine hydrochloride | |
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Record name | PROMETHAZINE HYDROCHLORIDE | |
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Melting Point |
446 to 450 °F (decomposes) (NTP, 1992) | |
Record name | PROMETHAZINE HYDROCHLORIDE | |
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